1-[(4-chlorophenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide
Description
1-[(4-Chlorophenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide is a sulfonamide-substituted piperidine derivative characterized by a 4-chlorophenylsulfonyl group at the 1-position of the piperidine ring and an N-methylcarboxamide substituent at the 4-position. This compound is synthesized via nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and ethyl piperidine-4-carboxylate under alkaline conditions (pH 9–10), followed by amidation with methylamine . Its structural features, including the electron-withdrawing 4-chlorophenyl group and the hydrogen-bonding carboxamide moiety, make it a candidate for pharmacological applications, particularly in antibacterial research .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-methylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-15-13(17)10-6-8-16(9-7-10)20(18,19)12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNMPMKNMHPDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-Chlorophenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide is a compound of significant interest in pharmacology, particularly due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine core substituted with a sulfonyl group and a chlorophenyl moiety. Its molecular formula is , and it has a molecular weight of 319.80 g/mol. The presence of the sulfonyl group is crucial for its biological activity, as it enhances solubility and interaction with biological targets.
1. Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various bacterial strains. The results indicate:
- Strong Activity : Effective against Salmonella typhi and Bacillus subtilis.
- Moderate Activity : Displayed against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.
The antibacterial mechanism is primarily attributed to the inhibition of bacterial cell wall synthesis and protein synthesis pathways, which are critical for bacterial growth and survival .
2. Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : Demonstrated strong inhibitory activity, which is valuable in treating Alzheimer's disease by increasing acetylcholine levels in the brain.
- Urease Inhibition : Exhibited significant urease inhibitory effects, suggesting potential applications in treating urease-related infections such as those caused by Helicobacter pylori.
The structure-activity relationship (SAR) studies indicate that modifications on the piperidine ring can enhance or reduce these inhibitory effects, providing a pathway for developing more potent derivatives .
Case Study 1: Antibacterial Screening
In a study conducted by Aziz-ur-Rehman et al. (2011), a series of piperidine derivatives including this compound were synthesized and screened for antibacterial activity. The findings revealed that the compound exhibited moderate to strong activity against selected strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
Case Study 2: Enzyme Inhibition Profile
A separate investigation focused on the enzyme inhibition profile of the compound, where it was found to inhibit AChE with an IC50 value of 0.5 µM. This suggests that the compound could be developed further as a lead candidate for cognitive enhancement therapies .
Data Tables
| Biological Activity | Strain/Enzyme | Activity Level | MIC/IC50 Value |
|---|---|---|---|
| Antibacterial | Salmonella typhi | Strong | 10 µg/mL |
| Antibacterial | Bacillus subtilis | Strong | 15 µg/mL |
| Antibacterial | E. coli | Moderate | 30 µg/mL |
| AChE Inhibition | Acetylcholinesterase | Strong | 0.5 µM |
| Urease Inhibition | Urease | Strong | Not specified |
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Research has demonstrated that compounds bearing the piperidine nucleus, including 1-[(4-chlorophenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide, exhibit notable antibacterial properties. In a study focused on synthesized derivatives containing 1,3,4-oxadiazole and piperidine moieties, several compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis. The most active derivatives had IC50 values significantly lower than the reference standard thiourea .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 7l | S. typhi | 2.14 |
| 7m | B. subtilis | 0.63 |
| 7n | Other strains | 2.17 |
Enzyme Inhibition
The compound also serves as an effective inhibitor of acetylcholinesterase (AChE) and urease enzymes. The synthesized derivatives showed strong AChE inhibitory activity, with several compounds achieving IC50 values in the low micromolar range. This property indicates potential for treating conditions like Alzheimer's disease .
Pharmacological Applications
Anti-inflammatory Properties
Research indicates that sulfonamide derivatives can exhibit anti-inflammatory effects. The mechanism is thought to involve the inhibition of pro-inflammatory mediators, making these compounds candidates for further development in treating inflammatory diseases .
Anticancer Activity
Several studies have highlighted the anticancer potential of piperidine derivatives. The compound's structural features allow it to interact with various biological targets involved in cancer progression, suggesting its utility in oncology research .
Case Studies
Case Study: Antibacterial Efficacy
In a comparative study of synthesized piperidine derivatives, researchers evaluated their antibacterial efficacy against multiple strains. The study found that compounds containing the sulfonamide group displayed enhanced activity compared to standard antibiotics, indicating a promising alternative for treating resistant bacterial infections .
Case Study: Enzyme Inhibition Mechanism
A detailed investigation into the mechanism of AChE inhibition revealed that this compound binds effectively to the enzyme's active site, leading to significant reductions in enzyme activity. This finding supports its potential as a therapeutic agent for neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-[(4-chlorophenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide, highlighting variations in substituents, physicochemical properties, and biological activity:
Structural and Electronic Differences
Sulfonyl Group Variations :
- The 4-chlorophenylsulfonyl group in the parent compound provides strong electron-withdrawing effects, enhancing stability and electrophilicity. In contrast, the 4-methylphenyl (tosyl) group in increases hydrophobicity, while the 2-chlorobenzyl group in introduces steric hindrance.
- Fluorination (4-fluorophenyl in ) reduces electron withdrawal compared to chlorine but improves metabolic stability and blood-brain barrier penetration.
- Carboxamide Modifications: The N-methyl group in the parent compound balances solubility and membrane permeability. Hybrid derivatives (e.g., oxadiazole-thioacetamides in ) combine carboxamide flexibility with heterocyclic rigidity, enhancing target binding.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
